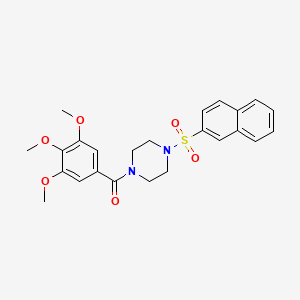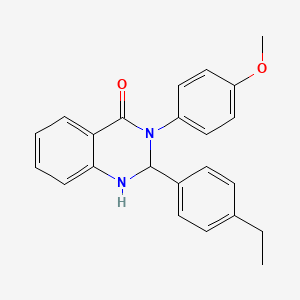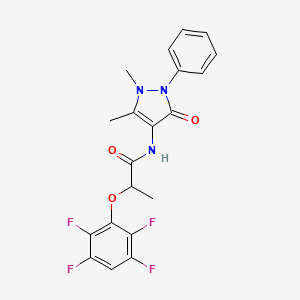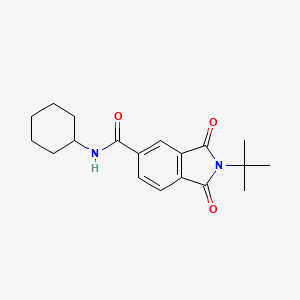
1-(2-naphthylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
Descripción general
Descripción
1-(2-naphthylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Aplicaciones Científicas De Investigación
1-(2-naphthylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. In addition, it has been found to have antiviral activity against HIV-1 and HSV-1.
Mecanismo De Acción
The mechanism of action of 1-(2-naphthylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it has been proposed that the compound inhibits the activity of enzymes involved in various cellular processes, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). This inhibition leads to a reduction in inflammation and cancer cell growth. In addition, the compound has been found to induce apoptosis in cancer cells and to have antiviral activity against HIV-1 and HSV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-naphthylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its high purity and yield. This makes it an ideal compound for studying its biological activity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-naphthylsulfonyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One direction is to further investigate its mechanism of action and to identify specific targets that are affected by the compound. Another direction is to test the compound in animal models to determine its efficacy and safety in vivo. Additionally, the compound could be modified to improve its solubility and bioavailability, making it a more viable therapeutic agent for clinical use.
Conclusion:
This compound is a promising compound that exhibits a range of biochemical and physiological effects. Its potential use as a therapeutic agent for the treatment of various diseases has been extensively studied. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo.
Propiedades
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-30-21-15-19(16-22(31-2)23(21)32-3)24(27)25-10-12-26(13-11-25)33(28,29)20-9-8-17-6-4-5-7-18(17)14-20/h4-9,14-16H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMICPOHDWHSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-5-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3944184.png)
![2-(benzoylamino)-N-[1-benzyl-2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B3944188.png)



![N-(4-{[4-(1-naphthylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3944219.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3944227.png)


![4-[bis(2-hydroxyethyl)amino]-N-(3-chloro-4-methylphenyl)-3-nitrobenzamide](/img/structure/B3944252.png)

![6-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3944273.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B3944277.png)
![3-[(4-bromophenyl)amino]-5-(3,4-dimethoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3944286.png)